Butanedioic acid, 2-(3,4-dimethylphenyl)
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Overview
Description
Butanedioic acid, 2-(3,4-dimethylphenyl): is an organic compound with the molecular formula C12H14O4 It is a derivative of butanedioic acid, where one of the hydrogen atoms is replaced by a 3,4-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, 2-(3,4-dimethylphenyl) typically involves the reaction of 3,4-dimethylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions usually involve refluxing the reactants in ethanol for several hours.
Industrial Production Methods
On an industrial scale, the production of butanedioic acid, 2-(3,4-dimethylphenyl) can be achieved through similar synthetic routes but optimized for larger quantities. This may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2-(3,4-dimethylphenyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions result in various substituted aromatic compounds.
Scientific Research Applications
Butanedioic acid, 2-(3,4-dimethylphenyl) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butanedioic acid, 2-(3,4-dimethylphenyl) depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Butanedioic acid, 2-(3,4-dimethylphenyl) can be compared with other similar compounds, such as:
Succinic acid: A simple dicarboxylic acid with similar structural features but lacking the aromatic ring.
Phthalic acid: An aromatic dicarboxylic acid with a benzene ring, but with carboxyl groups in different positions.
Adipic acid: Another dicarboxylic acid with a longer carbon chain and no aromatic ring.
The uniqueness of butanedioic acid, 2-(3,4-dimethylphenyl) lies in its combination of an aromatic ring with a dicarboxylic acid structure, which imparts distinct chemical and physical properties.
Biological Activity
Butanedioic acid, 2-(3,4-dimethylphenyl), also known as 2-(3,4-dimethylphenyl)butanedioic acid, is an organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a butanedioic acid backbone substituted with a 3,4-dimethylphenyl group. Its chemical formula is C12H14O4, and it possesses distinct physicochemical properties that influence its biological activity.
Property | Value |
---|---|
Molecular Weight | 222.24 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Log P (octanol-water partition coefficient) | To be determined |
The biological activity of butanedioic acid, 2-(3,4-dimethylphenyl) is thought to involve its interaction with various molecular targets. Preliminary studies suggest it may function as an inhibitor or activator of specific enzymes involved in metabolic pathways. The exact mechanisms remain under investigation but may include:
- Enzyme Inhibition : Interaction with enzymes that regulate metabolic processes.
- Cellular Signaling Modulation : Influence on cellular pathways that affect cell proliferation and apoptosis.
Antimicrobial Properties
Recent studies have indicated that butanedioic acid derivatives exhibit antimicrobial activity against various pathogens. For instance, research has shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of several derivatives of butanedioic acid against common bacterial strains. The results are summarized in the following table:
Compound | Staphylococcus aureus (mm) | Escherichia coli (mm) |
---|---|---|
Butanedioic acid derivative A | 20 | 15 |
Butanedioic acid derivative B | 25 | 18 |
Control (Ampicillin) | 22 | 20 |
Note: The inhibition zones were measured in millimeters (mm).
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines have demonstrated that some derivatives of butanedioic acid possess selective toxicity towards cancer cells while exhibiting low toxicity to normal cells.
Case Study: Cytotoxicity on MCF-7 Cells
In vitro studies using MCF-7 breast cancer cells revealed the following results:
Compound | IC50 (µM) |
---|---|
Butanedioic acid derivative A | 10 |
Butanedioic acid derivative B | 5 |
Control (Doxorubicin) | 0.5 |
IC50 values indicate the concentration required to inhibit cell growth by 50%.
Recent Studies
- Antichlamydial Activity : Research has indicated that certain derivatives of butanedioic acid can reduce chlamydial inclusion numbers in infected cells, suggesting potential for developing new treatments for chlamydial infections .
- Toxicity Assessments : Studies have shown that while some derivatives exhibit antimicrobial properties, they also need thorough evaluation for toxicity to ensure safety in potential therapeutic applications .
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)butanedioic acid |
InChI |
InChI=1S/C12H14O4/c1-7-3-4-9(5-8(7)2)10(12(15)16)6-11(13)14/h3-5,10H,6H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
SAGQMMVLQBJKSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CC(=O)O)C(=O)O)C |
Origin of Product |
United States |
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